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Executive Summary

RVO01, also known as Betabart, is a first-in-class radiopharmaceutical therapeutic agent poised
to enter Phase 1 clinical trials in late 2025. It is a monoclonal antibody that targets the 4Ig
isoform of the B7H3 immune checkpoint molecule, conjugated to the beta-emitting radionuclide
Lutetium-177. B7H3 is overexpressed in a wide array of aggressive solid tumors, including
prostate cancer, and its presence is often correlated with poor clinical outcomes. RVO01 is
engineered to deliver a precise, localized dose of radiation to B7H3-expressing cancer cells,
thereby aiming to maximize tumoricidal effects while minimizing off-target toxicity to healthy
tissues. This guide provides a comprehensive overview of RV01's core components, its
proposed mechanism of action within the tumor microenvironment (TME), and the foundational
preclinical evidence supporting its clinical development.

Introduction to RV01

RVO01 is a novel investigational agent developed by Radiopharm Ventures, a collaboration
between Radiopharm Theranostics and MD Anderson Cancer Center. It represents a targeted
therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic
potential of a radionuclide.

o Target: The 4lg isoform of B7H3 (CD276), an immune checkpoint molecule. B7H3 is
minimally expressed in normal tissues but is aberrantly overexpressed in many cancers,
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where it is implicated in immune evasion and tumor progression.[1]

e Therapeutic Payload: Lutetium-177 (*’’Lu), a medium-energy beta-emitter with a half-life of
6.7 days. The beta particles emitted by 1’7Lu travel a short distance in tissue, enabling
localized cell killing.[2] *”7Lu also emits low-energy gamma photons, which allows for non-
invasive imaging and dosimetry calculations.[2]

Preclinical studies have indicated promising results for RV01, including tumor shrinkage and
prolonged survival in animal models.[1] A notable characteristic of RVO01 is its hepatic
clearance, which may mitigate the renal toxicity often associated with other
radiopharmaceuticals.[1]

The Role of B7H3 in the Tumor Microenvironment

B7HS3 is a multifaceted immune checkpoint molecule that contributes to an immunosuppressive
TME and promotes tumor progression through various signaling pathways.[3][4] Understanding
the function of B7H3 is critical to appreciating the therapeutic rationale for RVO1.

Immune Evasion

B7HS3 is understood to play a significant role in suppressing anti-tumor immunity.[5] Its
overexpression on tumor cells can lead to:

e Inhibition of T-cell function: B7-H3 is thought to deliver an inhibitory signal to T cells,
dampening their activation, proliferation, and cytotoxic activity.[5]

e Modulation of Tumor-Associated Macrophages (TAMs): B7-H3 may influence the polarization
of TAMs towards an M2-like phenotype, which is associated with immunosuppression, tumor
promotion, and tissue remodeling.[5] It may also promote immunosuppression through the
CCL2-CCR2-M2 macrophage axis.[1]

Pro-Tumorigenic Signaling

Beyond its role in immune modulation, B7H3 directly promotes cancer cell proliferation,
survival, invasion, and metastasis by activating several key intracellular signaling pathways.[3]

[4]
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Caption: B7H3-mediated signaling pathways promoting tumorigenesis.

RV01 Mechanism of Action in the Tumor
Microenvironment

RVO01's therapeutic effect is primarily driven by the targeted delivery of beta-radiation from 77Lu
to B7H3-expressing tumor cells. This localized radiation induces DNA damage, leading to
cancer cell death.[6][7] Beyond direct cytotoxicity, this process is hypothesized to modulate the
TME in several ways.

// Nodes RVO1 [label="RV01 (*’’Lu-anti-B7H3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TumorCell [label="B7H3+ Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiation
[label="Localized B-Radiation", shape=ellipse, style=filled, fillcolor="#FBBC05",
fontcolor="#202124"]; DNADamage [label="DNA Double-Strand Breaks", shape=ellipse,
style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Tumor Cell
Death\n(Apoptosis/Necrosis)", shape=ellipse, style=filled, fillcolor="#FBBC05",
fontcolor="#202124"]; AntigenRelease [label="Tumor Antigen Release", shape=ellipse,
style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMPs [label="DAMPs Release",
shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DC [label="Dendritic Cell
(DC) Activation”, shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TCell
[label="T-Cell Priming & Infiltration", shape=ellipse, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; ImmuneResponse [label="Anti-Tumor Immune Response",
shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RV01 -> TumorCell [label="Binding", color="#5F6368"]; TumorCell -> Radiation
[label="1"7Lu Decay", color="#5F6368"]; Radiation -> DNADamage [color="#5F6368"];
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DNADamage -> CellDeath [color="#5F6368"]; CellDeath -> AntigenRelease [color="#5F6368"];
CellDeath -> DAMPs [color="#5F6368"]; AntigenRelease -> DC [color="#5F6368"]; DAMPs ->
DC [color="#5F6368"]; DC -> TCell [color="#5F6368"]; TCell -> ImmuneResponse
[color="#5F6368"]; }

Caption: Workflow for a preclinical tumor growth inhibition study.

e Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to
prevent rejection of human tumor xenografts.

o Tumor Cell Implantation: B7H3-positive human cancer cells are implanted subcutaneously
into the flank of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

e Treatment Administration: RV01, vehicle control, or other control antibodies are
administered, typically via a single intravenous injection.

e Monitoring: Tumor dimensions and animal body weight are measured regularly. Animal
health is monitored throughout the study.

o Endpoint: The study is concluded when tumors reach a maximum ethical size, or at a pre-
specified time point. Survival is also monitored.

o Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to
compare treatment groups. Kaplan-Meier survival curves are generated.

In Vivo Biodistribution Study

e Animal Model and Tumor Implantation: Similar to the efficacy study, tumor-bearing mice are
used.

o Radiopharmaceutical Administration: A known activity of 1’/Lu-RV01 is injected intravenously.

o Time Points: Cohorts of mice are euthanized at various time points post-injection (e.g., 1, 4,
24, 48, 96, and 168 hours).
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» Tissue Collection: Tumors, blood, and major organs (liver, kidneys, spleen, lungs, bone,
muscle, etc.) are harvested and weighed.

o Radioactivity Measurement: The radioactivity in each tissue sample is measured using a
gamma counter.

o Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated
for each organ at each time point. This data provides insights into tumor targeting, clearance
routes, and potential off-target accumulation.

Assessment of Immune Cell Infiltration

e Treatment and Tumor Collection: Tumors are harvested from treated and control mice at
specified time points after RV01 administration.

e Immunohistochemistry (IHC) or Immunofluorescence (IF): Tumor sections are stained with
antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD68 for
macrophages, FoxP3 for regulatory T cells) to visualize and quantify immune cell infiltration.

o Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are then stained
with fluorescently labeled antibodies against various immune cell markers and analyzed by
flow cytometry to quantify the proportions of different immune cell populations.

o Gene Expression Analysis: RNA is extracted from tumor tissue, and quantitative PCR
(gPCR) or RNA-sequencing is performed to measure the expression of genes associated
with different immune cell types and functions.

Future Directions and Clinical Translation

RVO01 has received Investigational New Drug (IND) clearance from the U.S. Food and Drug
Administration (FDA), with a first-in-human Phase 1 clinical trial anticipated to commence in the
fourth quarter of 2025. [1]This trial will likely be a dose-escalation study in patients with various
B7H3-positive solid tumors to establish the safety, tolerability, and recommended Phase 2 dose
of RVO1. Future studies will be crucial to confirm the preclinical findings in humans, to identify
the patient populations most likely to benefit from this therapy, and to explore potential
combination strategies with other immunotherapies or standard-of-care treatments.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2364908?utm_src=pdf-body
https://www.benchchem.com/product/b2364908?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12082536/
https://www.benchchem.com/product/b2364908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2364908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

RVO01 is a promising, next-generation radiopharmaceutical that leverages the overexpression of
B7H3 on solid tumors to deliver targeted radiation therapy. Its mechanism of action holds the
potential to not only directly kill cancer cells but also to favorably modulate the tumor
microenvironment, potentially stimulating a host anti-tumor immune response. While detailed
quantitative preclinical data remains proprietary, the qualitative descriptions of its efficacy and
unique biodistribution profile provide a strong rationale for its ongoing clinical development. The
forthcoming Phase 1 trial will be a critical step in evaluating the therapeutic potential of RV01
for patients with difficult-to-treat solid tumors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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